This compound falls under the broader category of heterocyclic compounds due to the presence of both piperidine and pyrimidine rings. It is specifically recognized for its trifluoromethyl group, which enhances its biological activity and lipophilicity. The compound's CAS number is 862712-45-6, and it is listed in various chemical databases, including PubChem and ChemicalBook, which provide detailed information about its properties and potential uses .
The synthesis of 1-[4-(2-Furyl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid typically involves several steps, often starting from commercially available precursors. A common synthetic route includes:
Each step requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yields and purity .
The molecular formula for 1-[4-(2-Furyl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid is C15H14F3N3O3, with a molecular weight of 341.29 g/mol.
The compound's three-dimensional structure can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to confirm the spatial arrangement of atoms .
1-[4-(2-Furyl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid can participate in various chemical reactions:
These reactions are essential for modifying the compound to enhance its pharmacological properties or to synthesize derivatives with improved efficacy .
The mechanism of action for 1-[4-(2-Furyl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid is primarily studied in the context of its potential therapeutic applications. It may interact with specific biological targets such as enzymes or receptors involved in disease processes.
Experimental studies are necessary to elucidate these mechanisms further and quantify their effects in biological systems .
The physical and chemical properties of 1-[4-(2-Furyl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid include:
These properties are crucial for understanding how the compound behaves under different conditions, influencing its application in research and industry .
The scientific applications of 1-[4-(2-Furyl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid are diverse:
Ongoing research aims to uncover new applications and enhance the efficacy of this compound in various fields .
The integration of pyrimidine and piperidine rings represents a strategic advancement in designing privileged scaffolds for targeted therapeutics. These biheterocyclic systems exploit the three-dimensional spatial arrangement of piperidine’s chair conformation to position the pyrimidine ring optimally for target engagement. The specific compound 1-[4-(2-Furyl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid exemplifies this approach, where the piperidine nitrogen connects directly to the pyrimidine C2 position (N-C2 linkage), creating a planar–aliphatic hybrid architecture . This connectivity pattern ensures the carboxylic acid at C4 of piperidine projects into solvent-accessible regions, while the 4-furyl and 6-trifluoromethyl groups on pyrimidine enable π–π stacking and hydrophobic interactions with biological targets [7]. Such structural precision has proven critical in developing sodium channel inhibitors (e.g., Nav 1.8), where the trifluoromethylpyrimidine component disrupts ion flux through allosteric binding .
Table 1: Structural and Bioactivity Comparison of Key Pyrimidine-Piperidine Hybrids
Compound Name | Molecular Formula | Key Structural Features | Reported Target |
---|---|---|---|
1-[4-(2-Furyl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid | C15H14F3N3O3 | 4-Furyl, 6-CF3, C2-piperidine linkage | Nav 1.8, pain pathways |
1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid | C11H12F3N3O2 | 4-CF3, no furyl substituent | Metabolic instability |
1-[5-(Trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid | C12H13F3N2O2 | Pyridine core, 5-CF3 isomer | Moderate kinase inhibition |
Ethyl 1-(4-(trifluoromethyl)pyrimidin-2-yl)piperidine-4-carboxylate | C13H16F3N3O2 | Ethyl ester, prodrug form | Enhanced cell permeability |
The trifluoromethyl (–CF3) group at the pyrimidine C6 position serves as a multipurpose bioisostere that profoundly influences molecular properties. Its strong electron-withdrawing effect (+σI = 0.42) reduces pyrimidine’s π-electron density, enhancing electrophilic character for nucleophilic attack at C2/C4 positions during SNAr reactions [5]. Concurrently, the –CF3 group increases lipophilicity (measured by XLogP3 = 2.4), promoting membrane permeability and target binding through hydrophobic effects [5]. Modern synthetic approaches leverage radical trifluoromethylation using CF3SO2Na under AgNO3/K2S2O8 catalysis to introduce this group regioselectively at pyrimidine’s 6-position (50–70% yield, 25°C) .
Complementing this, the 2-furyl ring at C4 functions as a bioisosteric replacement for phenyl groups, contributing to:
Table 2: Synthetic Methods for Key Functional Groups
Reaction Type | Conditions | Key Reagents/Catalysts | Yield/Selectivity |
---|---|---|---|
Pyrimidine Trifluoromethylation | Radical addition, 25°C | CF3SO2Na, AgNO3, K2S2O8 | 50–70%, 6-position selectivity |
Suzuki Coupling (Furyl) | Pd-catalyzed cross-coupling | Furan-2-boronic acid, Pd(dppf)Cl2 | Requires halogenated precursors |
SNAr (Piperidine attachment) | Basic conditions, 80°C | DIPEA, isopropanol | High for C2/C4-chloro pyrimidines |
Carboxylic Acid Deprotection | Mild acid (HCl/dioxane) | tert-Butyl ester precursor | >90% yield, CF3 stabilizes core |
The biological efficacy of pyrimidine-piperidine hybrids is exquisitely sensitive to substitution patterns and ring connectivity. Comparative studies reveal that 6-(trifluoromethyl) substitution on pyrimidine confers superior target affinity over 4- or 5-regioisomers due to optimal alignment with hydrophobic pockets in enzymes like PfDHODH (malaria target) or Nav channels [6]. For instance, shifting the –CF3 from C6 to C5 (as in 1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid) diminishes sodium channel inhibition by >10-fold, attributed to altered dipole orientation and steric occlusion [3] [6].
The piperidine attachment point further modulates activity:
Additionally, the furan connectivity proves critical—2-furyl (α-linked) exhibits 3-fold higher potency than 3-furyl isomers due to optimal hydrogen bonding geometry with residues like Asn1237 in Nav 1.8 . Computational models indicate the 4-(2-furyl)-6-(trifluoromethyl)pyrimidin-2-yl arrangement generates a dipole moment of 5.2 Debye, facilitating electrostatic complementarity with polarized binding sites [4].
Table 3: Impact of Substitution Patterns on Bioactivity
Structural Variation | Biological Consequence | Mechanistic Rationale |
---|---|---|
6-CF3 vs. 5-CF3 isomer | 10-fold ↑ Nav 1.8 inhibition | Optimal hydrophobic pocket penetration at C6 position |
2-Furyl vs. 3-Furyl | 3-fold ↑ binding affinity | Correct H-bond geometry with Asn1237 residue |
Piperidine N-C2 vs. N-C4 linkage | Enhanced salt bridge formation | Unhindered projection of COO– group |
Free acid vs. ethyl ester | Loss of target engagement | Disrupted ionic interaction with cationic residues |
CAS No.: 512-61-8
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.: 92219-95-9
CAS No.:
CAS No.: 7362-34-7